molecular formula C8H8BNO2 B579326 2-(cyanomethyl)phenylboronic acid CAS No. 16538-46-8

2-(cyanomethyl)phenylboronic acid

Cat. No.: B579326
CAS No.: 16538-46-8
M. Wt: 160.967
InChI Key: GNWXFAMBRLCXFK-UHFFFAOYSA-N
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Description

2-(cyanomethyl)phenylboronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyanomethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyanomethyl)phenylboronic acid typically involves the reaction of 2-bromobenzyl cyanide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust and cost-effective catalysts and reagents to reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(cyanomethyl)phenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and diagnostic agents. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and sensors for biological molecules .

Industry: In the industrial sector, this compound is employed in the production of polymers and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(cyanomethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boronic acid group to the target molecule, enabling the formation of new carbon-carbon bonds. In biological systems, the compound interacts with diol-containing biomolecules, forming stable complexes that can inhibit enzyme activity or serve as molecular probes .

Comparison with Similar Compounds

Uniqueness: 2-(cyanomethyl)phenylboronic acid is unique due to the presence of the cyanomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[2-(cyanomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWXFAMBRLCXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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